Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid

Peptide Synthesis Chiral Purity β-Amino Acids

Standard Fmoc-β-amino acids often couple slowly, risking failed SPPS sequences. Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid solves this with verified ≥98% chiral purity and meta-cyano regiochemistry. - Enables β-peptide 12-helices with enhanced proteolytic stability vs. α-peptides - (S)-configuration and 3-CN substitution essential for SAR mapping & target binding - Fmoc protection compatible with standard SPPS (20% piperidine/DMF); UV monitoring at 300-320 nm - Available for immediate shipping at 2-8°C; ideal for lead optimization and library synthesis

Molecular Formula C25H20N2O4
Molecular Weight 412.445
CAS No. 507472-23-3
Cat. No. B2997293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid
CAS507472-23-3
Molecular FormulaC25H20N2O4
Molecular Weight412.445
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N
InChIInChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyVTDRHDRSYRSZJX-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid Overview


Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid (CAS 507472-23-3), also known as (S)-Fmoc-β-Phe(3-CN)-OH or Fmoc-L-β-Phe(3-CN)-OH, is an Fmoc-protected β-amino acid derivative with a meta-cyano substituent on the aromatic ring . The compound possesses a molecular formula of C25H20N2O4 and a molecular weight of 412.44 g/mol [1]. As a chiral β-amino acid building block, it is designed for incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), offering a β-amino acid backbone that confers enhanced proteolytic stability compared to α-amino acid counterparts [2]. The Fmoc protecting group enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), facilitating stepwise peptide assembly .

Workflow Fmoc-SPPS compatible β-amino acid building block
Selection (S)-configuration for chiral peptide folding studies
Context Meta-cyano substituent for interaction and SAR investigations

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid: Substitution Risks


Substituting Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid with closely related Fmoc-protected β-amino acids—such as the (R)-enantiomer, 4-cyano regioisomer, or Boc-protected variant—introduces significant alterations in peptide conformation, biological activity, and synthetic compatibility . The (S)-configuration is essential for maintaining the intended three-dimensional structure of the peptide, as β-amino acids with opposite stereochemistry can disrupt helical folding patterns and receptor binding [1]. The meta-cyano substitution (position 3) versus para-cyano (position 4) alters the spatial orientation of the nitrile group, which can affect π-π stacking interactions, hydrogen bonding potential, and overall molecular recognition properties . Additionally, the Fmoc protecting group is mandatory for Fmoc-SPPS workflows; Boc-protected analogs (e.g., Boc-(S)-β-Phe(3-CN)-OH, CAS 500770-81-0) require orthogonal deprotection strategies incompatible with Fmoc-based protocols . These structural nuances preclude simple generic substitution without risking experimental reproducibility and biological outcome.

Enantiomer The (R)-enantiomer may reverse peptide helical handedness and alter folding outcomes; stereochemical control must be verified.
Regioisomer 4-cyano (para) analog changes nitrile spatial orientation, potentially shifting π-stacking and hydrogen-bonding interaction profiles.
Protecting group Boc-protected variant requires acidic deprotection incompatible with Fmoc-SPPS; direct replacement may disrupt entire synthesis.

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid: Evidence vs Comparators


Chiral Purity: (S)- vs (R)-Enantiomer

The (S)-enantiomer of Fmoc-3-amino-3-(3-cyanophenyl)propionic acid (CAS 507472-23-3) exhibits a defined stereochemical configuration, with commercial specifications requiring chiral purity ≥98% as determined by HPLC . In contrast, the (R)-enantiomer (CAS 517905-91-8) is a distinct compound with reversed stereochemistry at the β-carbon, which can lead to opposite helical propensities in β-peptides . Chiral HPLC analysis of the (S)-isomer under standard conditions (Chiralpak IA column, hexane:isopropanol mobile phase) demonstrates baseline separation from the (R)-enantiomer with a retention time difference of approximately 2.5 minutes .

Chiral Purity (S) vs (R)
Head-to-head
Target: ≥98% chiral purity (HPLC); opposite stereochemistry yields distinct conformational preferences.
Comparator: (R)-enantiomer, ≥95% chiral purity.
Enantiomer-specific control context; replacement may invert handedness.
Retention time difference ~2.5 min on Chiralpak IA.
Peptide Synthesis Chiral Purity β-Amino Acids

Regioisomeric Specificity: Meta vs Para Cyano

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid features a nitrile group at the meta-position (position 3) of the phenyl ring, distinguishing it from the para-cyano (4-CN) analog (CAS 517905-92-9) . This positional isomerism alters the dipole moment and spatial orientation of the cyano moiety, which can influence intermolecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic packing within peptide structures . XLogP3-AA values, computed by PubChem, indicate that the meta-cyano compound has an XLogP3-AA of 3.8, while the parent amino acid (without Fmoc) exhibits XLogP3 of -2.2, reflecting the significant lipophilicity contribution of the Fmoc group and the moderate polarity of the cyano substituent [1].

Meta vs Para Cyano
Class-level
Meta-cyano spatial orientation differs from para; XLogP3-AA 3.8 (Fmoc-protected).
Positional isomerism may shift interaction profiles.
Quantitative binding data not publicly available; data to verify.
Peptide Engineering Structure-Activity Relationship Cyano-Substituted β-Amino Acids

Protecting Group Orthogonality: Fmoc vs Boc

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid is designed explicitly for Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protecting groups . The Boc-protected analog, Boc-(S)-3-amino-3-(3-cyanophenyl)propionic acid (CAS 500770-81-0), requires acidic deprotection (e.g., TFA), which is orthogonal to Fmoc chemistry and incompatible with Fmoc-SPPS workflows . Commercial purity specifications for the Fmoc derivative are typically ≥98% (HPLC), while the Boc derivative is offered at ≥98% purity as well, but their distinct deprotection mechanisms dictate their mutually exclusive use in different peptide synthesis strategies .

Fmoc vs Boc Protection
Head-to-head
Fmoc: base-labile (20% piperidine/DMF). Boc: acid-labile (TFA). Both offered at ≥98% purity.
Orthogonal deprotection strategies; Fmoc essential for Fmoc-SPPS.
Mutually exclusive synthetic protocols.
Solid-Phase Peptide Synthesis Protecting Group Strategy Fmoc Chemistry

Proteolytic Stability: β-Amino Acid vs α-Amino Acid

The β-amino acid backbone of Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid confers inherent resistance to proteolytic degradation compared to α-amino acid analogs [1]. β-Peptides containing β-amino acid residues exhibit significantly extended half-lives in biological media; for example, β-peptide 12-helices have demonstrated stability against pepsin and trypsin for over 24 hours, whereas corresponding α-peptides are degraded within minutes [2]. While direct stability data for this specific compound are not publicly available, class-level evidence supports the general principle that β-amino acid incorporation enhances peptide stability .

Proteolytic Stability
Class-level
β-peptides resist pepsin/trypsin >24 h; α-peptides degrade within minutes.
Supports stability screening context.
Compound-specific stability data not publicly available.
β-Peptides Proteolytic Stability Peptide Therapeutics

Storage Conditions and Temperature Sensitivity

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid requires refrigerated storage at 2-8°C to maintain stability, as specified by multiple commercial vendors . This temperature requirement is comparable to other Fmoc-β-cyano-phenylalanine derivatives, such as the (R)-4-cyano analog (also stored at 0-8°C) . In contrast, the unprotected parent amino acid, 3-cyano-L-β-homophenylglycine (CAS 761396-82-1), requires storage at -20°C, indicating that the Fmoc protecting group confers additional ambient stability . No significant differences in storage requirements exist between the (S)- and (R)-enantiomers of the Fmoc-protected 3-cyano compound.

Storage Condition
Cross-study
Store at 2–8°C (refrigerated); unprotected analog requires −20°C.
Cold-chain logistics may be required.
Fmoc group improves ambient stability vs. unprotected acid.
Chemical Stability Storage Conditions β-Amino Acid Handling

Computed Physicochemical Properties: Lipophilicity and TPSA

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid exhibits computed physicochemical properties that differentiate it from analogs. The compound has a topological polar surface area (TPSA) of 99.42 Ų and a computed LogP of 4.61278, indicating moderate lipophilicity balanced by polar functional groups . The exact mass is 412.14230712 g/mol, and the compound contains 2 hydrogen bond donors and 5 hydrogen bond acceptors . For the unprotected parent amino acid, the XLogP3-AA is -2.2, demonstrating the dramatic lipophilicity increase conferred by the Fmoc group (Δ ≈ 6.0) [1]. These properties inform solubility predictions and membrane permeability considerations in peptide design.

Computed Properties
Supporting
TPSA 99.42 Ų, LogP 4.61, XLogP3-AA 3.8; exact mass 412.14 g/mol.
Supports solvent selection and purification prediction.
Computed from PubChem; dramatic ΔXLogP ~6.0 vs. unprotected amino acid.
ADME Prediction Drug Design Physicochemical Profiling

Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid: Application Scenarios


Synthesis of β-Peptide Foldamers

The (S)-stereochemistry and β-amino acid backbone of this compound are essential for constructing β-peptide 12-helices, which mimic the secondary structure of α-peptides but with enhanced proteolytic stability [1]. Incorporating Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid at specific positions within the sequence can modulate helical propensity and side-chain presentation. The meta-cyano group provides a polar handle for potential intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) that can influence folding and binding events . Researchers should verify chiral purity (≥98%) prior to coupling to ensure homogeneous helical populations.

Proteolytically Stable Peptide Therapeutics

β-Amino acid incorporation is a validated strategy for extending the in vivo half-life of peptide-based drugs [2]. Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid can replace α-amino acid residues in lead peptides to confer resistance to serum proteases while maintaining or enhancing target binding affinity. The cyano group serves as a bioisostere for amide or carboxyl functionalities, potentially improving membrane permeability or target engagement . This application scenario is supported by class-level evidence demonstrating the stability advantages of β-peptides over α-peptides in biological media.

SAR Studies of Cyano-Substituted β-Phenylalanine Derivatives

The meta-cyano substitution pattern of this compound offers a distinct spatial orientation compared to para-cyano analogs, enabling systematic SAR exploration of nitrile positioning on biological activity . Researchers can synthesize parallel libraries incorporating Fmoc-(S)-3-Amino-3-(3-cyano-phenyl)-propionic acid, its (R)-enantiomer, and the 4-cyano regioisomer to map the structural determinants of receptor binding, enzyme inhibition, or antimicrobial activity. The Fmoc protection allows straightforward SPPS assembly of focused peptide libraries for screening campaigns.

Fmoc-SPPS Workflow for β-Amino Acid Couplings

Due to the steric hindrance and reduced nucleophilicity of β-amino acids, coupling efficiencies can be lower than for α-amino acids. This compound serves as a model substrate for optimizing activation conditions (e.g., HATU, HBTU, or PyBOP with extended reaction times) and for evaluating microwave-assisted SPPS protocols . The Fmoc group enables real-time monitoring of deprotection by UV absorbance (300-320 nm), providing quantitative coupling efficiency data. Vendors supply this compound with purity ≥98% and storage at 2-8°C, ensuring consistent performance in method development .

Application
Selection Property
Validation Focus
β-Peptide foldamer synthesis
(S)-stereochemistry, β-amino acid backbone
Chiral purity verification, helical folding assays
Peptide proteolytic stability research
β-amino acid backbone stability
Stability assays in biological media
Cyano-substitution SAR studies
Meta-cyano positional isomer
Nitrile spatial orientation, interaction profiling
Fmoc-SPPS coupling optimization
Fmoc protection, steric hindrance
Coupling efficiency, deprotection monitoring

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